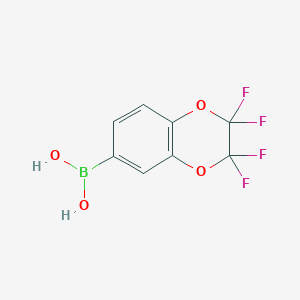
2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid
Descripción general
Descripción
2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid is a chemical compound with the CAS Number: 622383-86-2 . Its IUPAC name is (2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid . It has a molecular weight of 251.93 and its InChI Code is 1S/C8H5BF4O4/c10-7(11)8(12,13)17-6-3-4(9(14)15)1-2-5(6)16-7/h1-3,14-15H .
Molecular Structure Analysis
The InChI key for 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid is HKSBFCNVNDMBGR-UHFFFAOYSA-N . This key can be used to look up the compound in various chemical databases and retrieve information about its structure.Aplicaciones Científicas De Investigación
Novel Materials Development
Thermal dehydration of boronic acid groups to form boroxine rings has been employed for immobilizing oligofluorenes, enhancing the photoluminescence stability of cross-linked films compared to polyfluorenes. This method prevents the usual long-wavelength emission observed in polyfluorenes upon thermal treatment, making these materials suitable for applications in optoelectronic devices and sensors (Li et al., 2003).
Electrochemistry and Battery Technology
Bifunctional electrolyte additives containing boronic acid groups have been reported to improve the performance of lithium-ion batteries. These additives act as redox shuttles for overcharge protection and as anion receptors to dissolve LiF generated during operation, showcasing their dual functionality in enhancing battery safety and efficiency (Chen & Amine, 2007).
Structural and Acidity Studies
Research on fluorinated 1,2-phenylenediboronic acids reveals that fluorination improves the stability of cyclic semianhydrides and influences their acidity and hydrogen bonding capabilities. These insights are crucial for designing boronic acid-based sensors and catalysts with tailored properties (Durka et al., 2014).
Analytical Chemistry Applications
Fluorinated boronic acid-appended bipyridinium salts have been utilized for diol recognition and differentiation via (19)F NMR spectroscopy. This approach allows for the discrimination of bioanalytes in physiological conditions, demonstrating the potential of boronic acids in analytical and diagnostic applications (Axthelm et al., 2015).
Catalysis and Synthesis
Boronic acids are key in catalyzing various organic transformations, including the highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals. This highlights their role as versatile catalysts in organic synthesis, enabling the preparation of functionally rich cyclohexanes with high enantioselectivity (Hashimoto et al., 2015).
Safety and Hazards
The safety information for 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302+H312+H332;H315;H319;H335 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation. The precautionary statements include P260;P280 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection.
Propiedades
IUPAC Name |
(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF4O4/c10-7(11)8(12,13)17-6-3-4(9(14)15)1-2-5(6)16-7/h1-3,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSBFCNVNDMBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(C(O2)(F)F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2977417.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2977421.png)
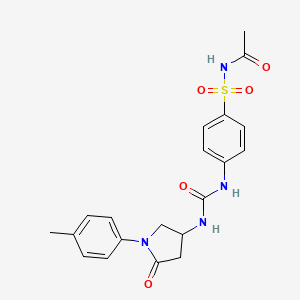

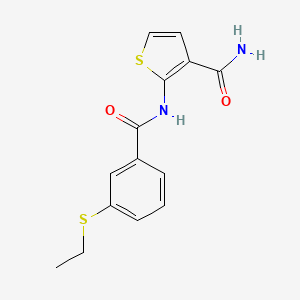
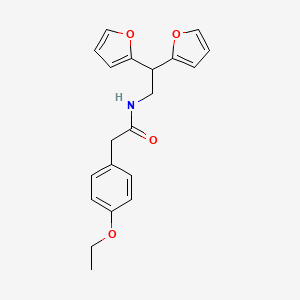
![[Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2977429.png)
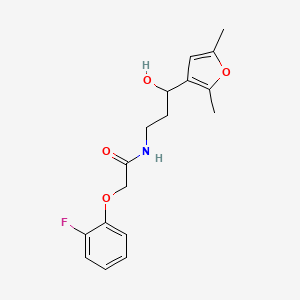
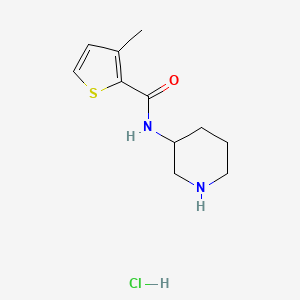
![N~4~-(4-methoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2977432.png)
![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2977433.png)
![2-[9-(4-fluorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2977434.png)
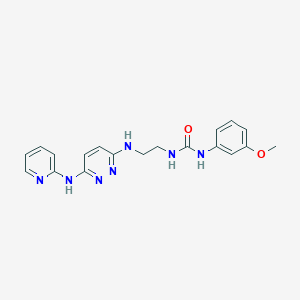
![9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide](/img/structure/B2977440.png)